molecular formula C20H15NO2 B8748105 2-(2-Methyl-5-phenylpyridine-3-carbonyl)benzaldehyde CAS No. 917882-53-2

2-(2-Methyl-5-phenylpyridine-3-carbonyl)benzaldehyde

Cat. No. B8748105
CAS RN: 917882-53-2
M. Wt: 301.3 g/mol
InChI Key: XEHANWASZVEXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-5-phenylpyridine-3-carbonyl)benzaldehyde is a useful research compound. Its molecular formula is C20H15NO2 and its molecular weight is 301.3 g/mol. The purity is usually 95%.
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properties

CAS RN

917882-53-2

Product Name

2-(2-Methyl-5-phenylpyridine-3-carbonyl)benzaldehyde

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

2-(2-methyl-5-phenylpyridine-3-carbonyl)benzaldehyde

InChI

InChI=1S/C20H15NO2/c1-14-19(20(23)18-10-6-5-9-16(18)13-22)11-17(12-21-14)15-7-3-2-4-8-15/h2-13H,1H3

InChI Key

XEHANWASZVEXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

S-(4-methylphenyl) 2-methyl-5-phenylpyridine-3-carbothioate (100 mg, 0.31 mmol), copper (I) thiophene-2-carboxylate (89.6 mg, 0.47 mmol), Pd2 dba3CHCl3 (26 mg, 0.025 mmol), tri-2-furylphosphine (17.3 mg, 0.074 mmol) and 2-formylphenylboronic acid (51.7 mg, 0.34 mmol) were combined in a dry flask. The flask was purged with argon and 3.0 mL of THF were added. Argon was bubbled through the solution for 5 minutes and the solution was stirred and heated to 50° C. After 18 hours, the reaction mixture was diluted with EtOAc, washed with 1N HCl, brine, dried over sodium sulfate, filtered, concentrated and purified by flash chromatography (100-70% hexanes/EtOAc gradient) to afford the title compound. LRMS (APCI) calculated for C20H16NO2 [M+H]+, 302.1; found 302.1.
Name
S-(4-methylphenyl) 2-methyl-5-phenylpyridine-3-carbothioate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
17.3 mg
Type
reactant
Reaction Step One
Quantity
51.7 mg
Type
reactant
Reaction Step One
Quantity
89.6 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Cc1ccc(SC(=O)c2cc(-c3ccccc3)cnc2C)cc1
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One

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